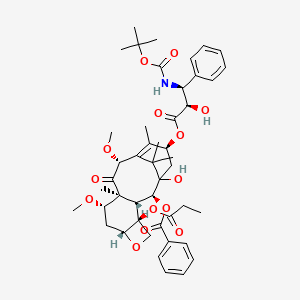
4-Deacetyl-4-propionyl Cabazitaxel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Deacetyl-4-propionyl Cabazitaxel is a derivative of Cabazitaxel, a second-generation semisynthetic taxane used primarily in the treatment of hormone-refractory prostate cancer. It is an impurity of Cabazitaxel and shares similar structural features, including its role as a microtubule inhibitor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deacetyl-4-propionyl Cabazitaxel involves multiple steps, starting from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthetic route typically includes the following steps:
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.
Hydrolysis: Deacetylation is performed to remove acetyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent Systems: Utilizing mixed solvent systems comprising water and 1,4-dioxane for freeze-drying.
Sterile Filtration: Ensuring the mixture undergoes sterile filtration to maintain sterility.
Lyophilization: The final product is lyophilized to obtain a stable, dry powder form.
化学反应分析
Types of Reactions
4-Deacetyl-4-propionyl Cabazitaxel undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can be used for further research and development .
科学研究应用
4-Deacetyl-4-propionyl Cabazitaxel has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for its potential in cancer treatment, particularly in overcoming drug resistance.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
4-Deacetyl-4-propionyl Cabazitaxel exerts its effects by stabilizing microtubules and inhibiting their disassembly. This action arrests the cell cycle and inhibits tumor cell proliferation . The compound targets tubulin, a key protein in microtubule formation, and has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Deacetyl-4-propionyl Cabazitaxel include:
Cabazitaxel: The parent compound, used in cancer treatment.
Paclitaxel: Another taxane used in chemotherapy.
Docetaxel: A first-generation taxane with similar mechanisms of action.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to overcome drug resistance and penetrate the blood-brain barrier makes it a valuable compound for further research and development .
属性
分子式 |
C46H59NO14 |
|---|---|
分子量 |
850.0 g/mol |
IUPAC 名称 |
[(2S,3R,4S,7R,9S,10S,12R,15S)-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-4-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H59NO14/c1-11-31(48)60-45-24-57-30(45)22-29(55-9)44(8)36(45)38(59-39(51)27-20-16-13-17-21-27)46(54)23-28(25(2)32(43(46,6)7)35(56-10)37(44)50)58-40(52)34(49)33(26-18-14-12-15-19-26)47-41(53)61-42(3,4)5/h12-21,28-30,33-36,38,49,54H,11,22-24H2,1-10H3,(H,47,53)/t28-,29-,30+,33-,34+,35+,36-,38-,44+,45-,46?/m0/s1 |
InChI 键 |
UAOPDTHBPSFWNR-NMPFEDCCSA-N |
手性 SMILES |
CCC(=O)O[C@@]12CO[C@@H]1C[C@@H]([C@@]3([C@@H]2[C@@H](C4(C[C@@H](C(=C(C4(C)C)[C@H](C3=O)OC)C)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |
规范 SMILES |
CCC(=O)OC12COC1CC(C3(C2C(C4(CC(C(=C(C4(C)C)C(C3=O)OC)C)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
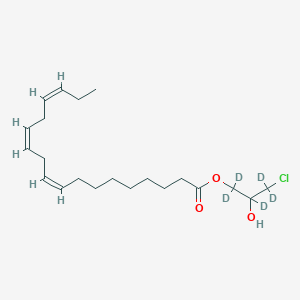
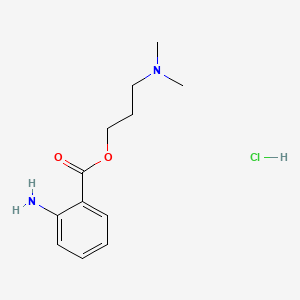
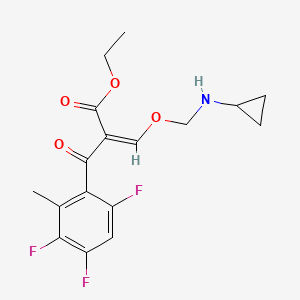

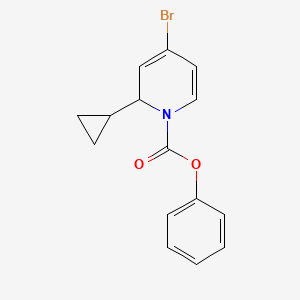

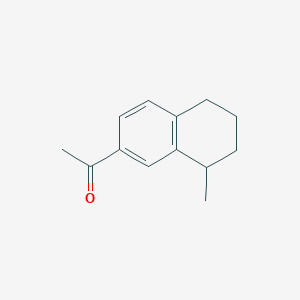
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)

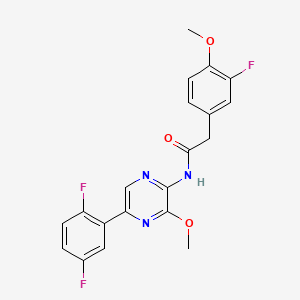
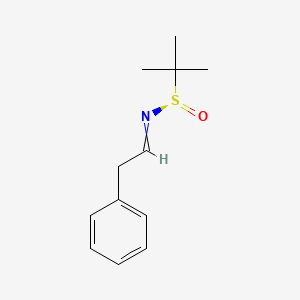
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)

